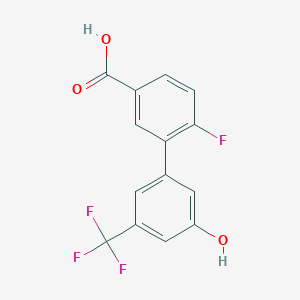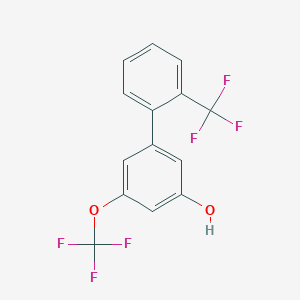
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol (5-NFMP) is an organic compound belonging to the family of phenols. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 230-232°C. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. 5-NFMP is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activity.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of the effects of environmental contaminants on human health, as well as in the study of the structure and function of proteins. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activity. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as the activity of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a highly versatile compound and is widely used in laboratory experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a relatively toxic compound, and should be handled with care.
Orientations Futures
There are a number of potential future directions for 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of drug discovery and development. In addition, further research into the synthesis and properties of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved therapeutic agents.
Méthodes De Synthèse
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. This reaction produces an ether, which can then be further reacted with a nucleophile, such as a trifluoromethoxy group. The resulting compound is then purified by recrystallization. Other methods, such as the reaction of a phenol with a trifluoromethyl halide, or the reaction of a phenol with an alkylating agent, can also be used to synthesize 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%.
Propriétés
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-14-9-12(8-13(21)10-14)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNQDHAENLTFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

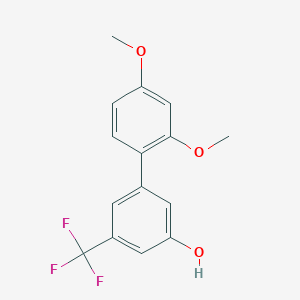
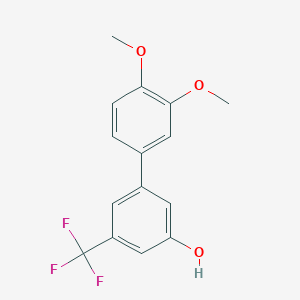
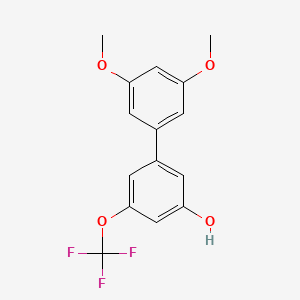
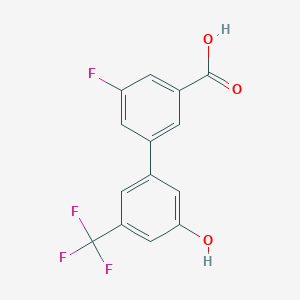
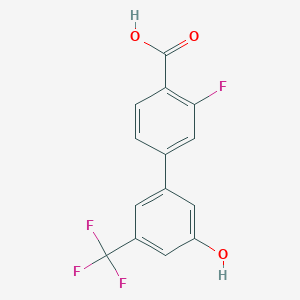

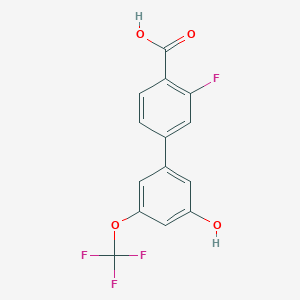
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)




